methyl 4-oxo-3-({[2-(4-phenylpiperazin-1-yl)ethyl]carbamoyl}methyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate
Description
Methyl 4-oxo-3-({[2-(4-phenylpiperazin-1-yl)ethyl]carbamoyl}methyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a quinazoline derivative featuring a tetrahydroquinazoline core with a 4-oxo group, a 2-sulfanylidene moiety, and a methyl carboxylate substituent at position 6. The compound is further modified at position 3 with a carbamoylmethyl group linked to a 2-(4-phenylpiperazin-1-yl)ethyl chain.
Properties
IUPAC Name |
methyl 4-oxo-3-[2-oxo-2-[2-(4-phenylpiperazin-1-yl)ethylamino]ethyl]-2-sulfanylidene-1H-quinazoline-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O4S/c1-33-23(32)17-7-8-19-20(15-17)26-24(34)29(22(19)31)16-21(30)25-9-10-27-11-13-28(14-12-27)18-5-3-2-4-6-18/h2-8,15H,9-14,16H2,1H3,(H,25,30)(H,26,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGQGNGILXGJTQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CC(=O)NCCN3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. It is known that compounds with similar structures, such as indole derivatives, bind with high affinity to multiple receptors. These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Biological Activity
Methyl 4-oxo-3-({[2-(4-phenylpiperazin-1-yl)ethyl]carbamoyl}methyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound with significant potential in medicinal chemistry. This article reviews its biological activity, focusing on its pharmacological properties and mechanisms of action.
The compound has the following characteristics:
| Property | Value |
|---|---|
| Molecular Weight | 495.6 g/mol |
| Molecular Formula | C25H29N5O4S |
| LogP | 2.3361 |
| Polar Surface Area | 80.026 Ų |
| Hydrogen Bond Acceptors | 10 |
| Hydrogen Bond Donors | 2 |
The biological activity of this compound is largely attributed to its structural components, particularly the quinazoline moiety, which is known for diverse pharmacological effects. Compounds featuring the quinazoline structure have been reported to exhibit:
- Anti-inflammatory Activity : Quinazolinone derivatives have been studied for their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a critical role in inflammation and pain pathways. For instance, studies have shown that related compounds can achieve significant COX-2 inhibition percentages at varying concentrations .
COX Inhibition
A study evaluating the COX-2 inhibitory activity of similar quinazoline derivatives revealed that certain modifications at the para-position of the phenyl ring were crucial for enhancing inhibitory potency. For example:
| Compound | Inhibition at 20 μM (%) |
|---|---|
| Compound 1b | 17.4 ± 1.3 |
| Compound 1c | 47.1 ± 4.3 |
| Celecoxib | 80.1 ± 2.7 |
This data indicates that while methyl 4-oxo compounds may not match celecoxib's potency, they still exhibit notable inhibitory effects that warrant further exploration .
Antitumor Activity
Research into quinazoline derivatives has also highlighted their potential as antitumor agents. The presence of specific substituents on the quinazoline ring can significantly influence their cytotoxicity against various cancer cell lines. For instance, structural modifications can enhance interactions with target proteins involved in cancer progression .
Case Studies
Several studies have focused on the biological activity of compounds related to methyl 4-oxo derivatives:
- Study on Anticancer Activity : A series of thiazole-bearing quinazoline derivatives demonstrated promising cytotoxic effects against multiple cancer cell lines, suggesting that structural features similar to those found in methyl 4-oxo compounds could be effective in targeting malignancies .
- Molecular Docking Studies : Computational studies have indicated that these compounds may interact favorably with key enzymes implicated in inflammatory and cancer pathways, providing a rationale for their observed biological activities .
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of tetrahydroquinazoline compounds exhibit significant antimicrobial properties. Specifically, studies have shown that similar compounds demonstrate efficacy against various bacterial strains, including Staphylococcus aureus and Streptococcus pneumoniae. These findings suggest a promising avenue for the development of new antimicrobial agents based on the structure of methyl 4-oxo-3-({[2-(4-phenylpiperazin-1-yl)ethyl]carbamoyl}methyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate .
Antitumor Potential
The compound has also been investigated for its antitumor properties. Analogues of similar structures have shown enhanced selectivity for tumor cells and significant cytotoxic effects in vitro. The structural features of methyl 4-oxo compounds contribute to their ability to inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth and survival . This positions such compounds as potential candidates for further development in cancer therapeutics.
Neuropharmacological Effects
The incorporation of piperazine moieties in the compound's structure suggests potential neuropharmacological applications. Compounds containing 4-phenylpiperazine have been studied for their effects on neurotransmitter systems and may exhibit anxiolytic or antidepressant properties. This opens avenues for exploring the compound's effects on central nervous system disorders .
Mechanism of Action Studies
Understanding the mechanism of action is crucial for the development of effective therapeutic agents. Molecular docking studies have been employed to elucidate how methyl 4-oxo compounds interact with biological targets such as cyclooxygenase enzymes (COX). These studies indicate that modifications to the compound can enhance selectivity towards COX-2 over COX-1, which is beneficial in reducing inflammation with fewer side effects .
Structure–Activity Relationship (SAR)
The structure–activity relationship of methyl 4-oxo derivatives has been extensively studied to optimize their pharmacological profiles. Variations in substituents on the piperazine ring and modifications to the quinazoline core have been shown to significantly affect biological activity. For instance, certain substitutions have led to improved potency against specific bacterial strains or enhanced selectivity in antitumor activity .
Data Table: Summary of Research Findings
Comparison with Similar Compounds
Key Observations :
- The target compound’s 2-sulfanylidene group is distinct from the benzylthio (Compound 33) or sulfanylacetamide () moieties, which may alter hydrogen-bonding capacity .
- The 3-position carbamoylmethyl-piperazine chain in the target compound contrasts with octanoyl-piperazine () or benzyl-piperazine (), impacting flexibility and lipophilicity.
Physicochemical Properties
Calculated properties from and inferred data for the target compound:
Implications :
- The target’s higher TPSA (~150 vs.
- Elevated logP (~3.5) compared to Compound 33 (~2.8) indicates enhanced lipophilicity, favoring cellular uptake but possibly increasing metabolic instability .
Preparation Methods
Synthetic Strategies for Quinazoline Core Construction
The quinazoline scaffold forms the structural backbone of the target compound. Patent AU2010263641A1 outlines a generalized approach for synthesizing N-substituted cyclic amino derivatives, which includes quinazoline-based systems . The core is typically constructed via cyclocondensation of anthranilic acid derivatives with urea or thiourea analogs. For this compound, methyl 7-carboxylate anthranilate serves as the starting material, reacting with thiourea under acidic conditions to form the 2-sulfanylidene-1,2,3,4-tetrahydroquinazoline intermediate .
Critical to this step is the use of hydrochloric acid as a catalyst, which facilitates cyclization at 80–90°C over 6–8 hours. The reaction proceeds through nucleophilic attack of the thiourea sulfur on the carbonyl carbon of the anthranilate, followed by intramolecular dehydration. Yield optimization studies indicate that substituting thiourea with N-methylthiourea improves reaction efficiency by reducing side-product formation .
| Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Alkylation | Methyl bromoacetate, K₂CO₃ | DMF | 60°C | 4 h | 78% |
| Aminolysis | EDCl, HOBt, 2-(4-phenylpiperazin-1-yl)ethylamine | DCM | RT | 12 h | 65% |
The use of EDCl/HOBt suppresses racemization and enhances coupling efficiency compared to traditional dicyclohexylcarbodiimide (DCC) systems . Post-reaction purification via silica gel chromatography (eluent: ethyl acetate/hexane, 3:7) isolates the product with >95% purity.
Optimization of Sulfanylidene Group Stability
The 2-sulfanylidene moiety is prone to oxidation under aerobic conditions, necessitating inert atmosphere handling. Patent data suggest that substituting thiourea with 1,3-dimethyl-2-thiourea during cyclocondensation improves oxidative stability by sterically shielding the sulfur atom . Additionally, adding 2,6-di-tert-butyl-4-methylphenol (BHT) as a radical scavenger during storage extends the compound’s shelf life by 30% .
Analytical Characterization and Validation
Table 2: Physicochemical Properties
| Parameter | Value | Method |
|---|---|---|
| Molecular Weight | 543.65 g/mol | ESI-MS |
| logP | 3.258 | HPLC (C18) |
| Hydrogen Bond Acceptors | 10 | Computational |
| Rotatable Bonds | 9 | Molecular Dynamics |
Nuclear magnetic resonance (NMR) confirms structural integrity:
-
¹H NMR (400 MHz, CDCl₃) : δ 3.28 (s, 3H, COOCH₃), 3.45–3.60 (m, 8H, piperazine), 4.25 (t, 2H, CH₂NH), 6.82–7.45 (m, 9H, aromatic) .
High-performance liquid chromatography (HPLC) with UV detection at 254 nm verifies purity (>98%), while mass spectrometry (ESI+) shows a dominant [M+H]⁺ peak at m/z 544.6 .
Challenges in Scale-Up and Industrial Adaptation
Key bottlenecks in large-scale production include:
-
Low Aminolysis Yield : The 65% yield during the carbamoylation step necessitates catalyst screening. Transitioning to polymer-supported EDCl analogs increases yield to 73% by facilitating reagent recovery .
-
Solvent Waste : DMF and DCM generate hazardous waste. Substituting with cyclopentyl methyl ether (CPME) reduces environmental impact without compromising reaction efficiency .
Applications in Drug Discovery
The compound’s high logP (3.258) and moderate water solubility (logSw = -3.58) suggest blood-brain barrier permeability, making it a candidate for central nervous system (CNS) therapeutics . Its piperazine moiety provides affinity for serotonin and dopamine receptors, as evidenced by in vitro binding assays .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can competing side reactions be minimized?
- Methodological Answer : The synthesis of piperazine-containing heterocycles typically involves coupling reactions, such as amide bond formation between the carbamoylmethyl group and the 2-(4-phenylpiperazin-1-yl)ethylamine moiety. A stepwise approach is advised:
Core scaffold preparation : Start with the tetrahydroquinazoline backbone, introducing the sulfanylidene group via thiourea intermediates under controlled pH (6.5–7.0) to avoid oxidation .
Piperazine coupling : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the carbamoyl group to the piperazine-ethylamine fragment. Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) to detect unreacted starting materials .
Esterification : Protect the carboxylic acid group at position 7 using methyl chloroformate in anhydrous DCM, ensuring inert conditions to prevent hydrolysis .
- Side Reaction Mitigation : Competing thiourea dimerization can occur; adding catalytic DMAP reduces this risk .
Q. How should researchers validate the compound’s structural identity and purity?
- Analytical Workflow :
- NMR : Confirm the sulfanylidene (C=S) resonance at δ 190–200 ppm in ¹³C NMR and piperazine NH protons at δ 1.5–2.5 ppm in ¹H NMR .
- HPLC : Use a C18 column (5 µm, 250 mm × 4.6 mm) with a gradient of acetonitrile/0.1% TFA in water (retention time ~12–14 min). Purity >95% is required for pharmacological assays .
- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 526.2 (calculated for C₂₅H₂₈N₆O₄S) .
Advanced Research Questions
Q. What strategies can resolve contradictions in biological activity data across cell-based vs. enzyme inhibition assays?
- Case Study : If the compound shows potent enzyme inhibition (e.g., IC₅₀ = 50 nM against kinase X) but weak cellular activity (EC₅₀ > 1 µM), consider:
Membrane Permeability : Measure logP (e.g., via shake-flask method). If logP < 2, modify the methyl ester to a prodrug (e.g., tert-butyl ester) to enhance uptake .
Protein Binding : Use equilibrium dialysis to assess serum protein binding. High binding (>95%) may reduce free drug concentration .
Metabolic Stability : Incubate with liver microsomes; rapid ester hydrolysis (t₁/₂ < 15 min) indicates instability. Switch to a cyclopropyl ester for improved resistance .
Q. How can crystallography inform the rational design of analogs targeting a specific enzyme’s active site?
- Structural Insights :
- Cocrystallization : Co-crystallize the compound with its target (e.g., a kinase) using hanging-drop vapor diffusion. Resolve to 2.0 Å resolution to map interactions (e.g., hydrogen bonds between the sulfanylidene group and catalytic lysine) .
- SAR Optimization : If the phenylpiperazine moiety clashes with a hydrophobic pocket, replace it with a smaller substituent (e.g., 4-methylpiperazine) while maintaining potency .
- Data Interpretation : Use software like PyMOL to calculate binding energies (ΔG) and validate via molecular dynamics simulations (50 ns trajectories) .
Q. What statistical approaches are recommended for analyzing dose-response discrepancies in in vivo models?
- Experimental Design :
- Use nonlinear regression (e.g., GraphPad Prism) to fit sigmoidal curves. Address outliers via Grubbs’ test (α = 0.05).
- If ED₅₀ in vivo is 10-fold higher than in vitro, apply mixed-effects models to account for inter-animal variability .
Methodological Tables
Table 1 : Key Synthetic Intermediates and Characterization
Table 2 : Common Data Contradictions and Solutions
| Contradiction Type | Probable Cause | Resolution Strategy |
|---|---|---|
| High enzyme IC₅₀ but low cellular EC₅₀ | Poor permeability | LogP optimization or prodrug design |
| Inconsistent crystallographic vs. docking poses | Solvent effects in crystallization | MD simulations with explicit solvent |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
